molecular formula C17H14ClN3O2S B14941943 2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B14941943
M. Wt: 359.8 g/mol
InChI Key: QJUOMQDKXNQFSQ-UHFFFAOYSA-N
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Description

2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzoxazole ring, followed by the introduction of the thieno[2,3-b]pyridine moiety. Key steps may involve:

    Cyclization Reactions: Formation of the benzoxazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chloro and methoxymethyl groups via nucleophilic substitution reactions.

    Coupling Reactions: Formation of the thieno[2,3-b]pyridine ring through coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic nature may impart useful properties for the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(7-Chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine stands out due to its unique combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-(7-chloro-1,3-benzoxazol-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C17H14ClN3O2S/c1-8-6-9(7-22-2)12-13(19)15(24-17(12)20-8)16-21-11-5-3-4-10(18)14(11)23-16/h3-6H,7,19H2,1-2H3

InChI Key

QJUOMQDKXNQFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC4=C(O3)C(=CC=C4)Cl)N)COC

Origin of Product

United States

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